molecular formula C19H23FN2O2S B247339 N-BENZYL-N-{1-[(4-FLUOROPHENYL)SULFONYL]-4-PIPERIDYL}-N-METHYLAMINE

N-BENZYL-N-{1-[(4-FLUOROPHENYL)SULFONYL]-4-PIPERIDYL}-N-METHYLAMINE

Cat. No.: B247339
M. Wt: 362.5 g/mol
InChI Key: VFWDQWJYSIMHAJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-BENZYL-N-{1-[(4-FLUOROPHENYL)SULFONYL]-4-PIPERIDYL}-N-METHYLAMINE: is a complex organic compound characterized by the presence of a benzyl group, a fluorophenyl sulfonyl group, and a piperidyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BENZYL-N-{1-[(4-FLUOROPHENYL)SULFONYL]-4-PIPERIDYL}-N-METHYLAMINE typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the reaction of 4-fluorophenyl sulfonyl chloride with piperidine to form an intermediate, which is then reacted with benzylamine and methylamine under controlled conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-BENZYL-N-{1-[(4-FLUOROPHENYL)SULFONYL]-4-PIPERIDYL}-N-METHYLAMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzyl and piperidyl positions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as sodium azide or sodium cyanide in polar aprotic solvents.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of secondary amines.

Scientific Research Applications

Chemistry

In chemistry, N-BENZYL-N-{1-[(4-FLUOROPHENYL)SULFONYL]-4-PIPERIDYL}-N-METHYLAMINE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds .

Biology

In biological research, this compound may be used as a probe to study the interactions between small molecules and biological macromolecules. Its fluorinated phenyl group can be useful in imaging studies and as a marker in various assays .

Medicine

In medicine, derivatives of this compound may have potential therapeutic applications. Research is ongoing to explore its efficacy in treating certain diseases, particularly those involving the central nervous system .

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as polymers and resins, due to its unique chemical properties .

Mechanism of Action

The mechanism of action of N-BENZYL-N-{1-[(4-FLUOROPHENYL)SULFONYL]-4-PIPERIDYL}-N-METHYLAMINE involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in neurotransmitter regulation and signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the combination of its benzyl, fluorophenyl sulfonyl, and piperidyl groups. This unique structure imparts specific chemical and biological properties that are not observed in other similar compounds.

Properties

Molecular Formula

C19H23FN2O2S

Molecular Weight

362.5 g/mol

IUPAC Name

N-benzyl-1-(4-fluorophenyl)sulfonyl-N-methylpiperidin-4-amine

InChI

InChI=1S/C19H23FN2O2S/c1-21(15-16-5-3-2-4-6-16)18-11-13-22(14-12-18)25(23,24)19-9-7-17(20)8-10-19/h2-10,18H,11-15H2,1H3

InChI Key

VFWDQWJYSIMHAJ-UHFFFAOYSA-N

SMILES

CN(CC1=CC=CC=C1)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F

Canonical SMILES

CN(CC1=CC=CC=C1)C2CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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